
Thiambutosine
概要
説明
チアブトシンは、分子式C19H25N3OS 、分子量343.486 g/molのカルバニリド誘導体です 。結核菌に対する抗菌作用が知られており、帝国化学工業株式会社により抗結核剤として特許取得されています 。この化合物は、1-(4-ブトキシフェニル)-3-(4-ジメチルアミノフェニル)チオ尿素とも呼ばれます .
2. 製法
チアブトシンの合成は、4-ブトキシアニリンと4-ジメチルアミノフェニルイソチオシアネートの反応により行われます。この反応は一般的に穏やかな条件下で起こり、反応物はエタノールやメタノールなどの適切な溶媒に溶解されます。 反応混合物を加熱するとチアブトシンの生成が促進されます .
工業生産においては、合成プロセスがスケールアップされ、反応条件が最適化され、高収率と高純度が確保されます。 連続フロー反応器や自動化システムの使用により、生産プロセスの効率と一貫性を向上させることができます .
準備方法
The synthesis of thiambutosine involves the reaction of 4-butoxyaniline with 4-dimethylaminophenyl isothiocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of this compound .
In industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
チアブトシンは、以下のものを含むさまざまな化学反応を起こします。
酸化: チアブトシンは酸化されてスルホキシドやスルホンを生成します。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この化合物は還元されてチオ尿素誘導体を生成します。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、過酸化水素による酸化はスルホキシドを生成する可能性があり、水素化リチウムアルミニウムによる還元はチオ尿素誘導体を生成する可能性があります .
4. 科学研究への応用
チアブトシンは、科学研究においていくつかの応用があります。
科学的研究の応用
Thiambutosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.
Biology: this compound is studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: The compound is investigated for its potential use in combination therapies for tuberculosis and leprosy.
作用機序
チアブトシンは、結核菌の増殖を阻害することで効果を発揮します。この化合物は、細菌細胞壁の合成経路を標的にし、必須成分の形成を阻害し、細胞死を引き起こします。 チアブトシンはまた、細菌のDNA複製プロセスを阻害し、さらに細菌の増殖を抑制します .
類似化合物との比較
チアブトシンは、チアセタゾンやチオカルリドなどの他のチオ尿素誘導体と類似しています。 これらの化合物と比較して、結核菌に対する耐性発達の速度が遅いという特徴があります 。他の類似化合物には以下のようなものがあります。
チアセタゾン: 抗結核作用が知られているが、耐性発達の速度が高い。
チオカルリド: 抗菌作用を持つ別のチオ尿素誘導体だが、併用療法では効果が低い.
チアブトシンの独自の特徴は、結核やその他の細菌感染症との戦いに役立つ貴重な化合物です。
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198175 | |
| Record name | Thiambutosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-89-0 | |
| Record name | N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiambutosine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiambutosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiambutosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiambutosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMBUTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92J960C7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of thiambutosine against Mycobacterium leprae?
A1: While the exact mechanism remains unclear, research suggests this compound might operate similarly to other antimycobacterial agents like thiacetazone. These agents potentially interfere with the synthesis of essential components within the mycobacteria, ultimately inhibiting their growth and multiplication. [, ]
Q2: What are the downstream effects of this compound on Mycobacterium leprae?
A2: this compound's action leads to a decrease in the number of viable M. leprae in patients. Studies show a reduction in the bacterial index and an increase in the granularity of acid-fast bacilli in patients undergoing this compound treatment. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H27N3OS and a molecular weight of 357.51 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies have employed spectrophotometry to analyze this compound. One method involves reacting this compound with 2,3-dichloro-1,4-naphthoquinone in an ethanolic medium, followed by alkalization with ethanolic ammonia solution. This reaction results in a purple color with an absorption maximum at 540 nm, allowing for quantitative analysis. []
Q5: How is this compound absorbed and metabolized in the body?
A5: Oral this compound exhibits limited absorption, with only around 10% of the administered dose being absorbed. [] The butoxy group undergoes rapid metabolism, resulting in water-soluble p-dimethylaminodiphenyl thioureas that are readily excreted in urine. [] Intramuscular injection of this compound, formulated as a suspension in arachis oil, offers an alternative route of administration, potentially improving absorption. []
Q6: How is this compound excreted?
A6: Approximately 75% of orally administered this compound is excreted unchanged in feces. [] The remaining portion is metabolized into water-soluble compounds and excreted in urine. [] Research indicates that biliary excretion of this compound and its metabolites does not occur in humans. []
Q7: Is there a risk of developing resistance to this compound?
A7: Yes, the emergence of resistance to this compound has been observed. Prolonged treatment with this compound can lead to the selection of resistant M. leprae strains, potentially resulting in treatment failure. [, ]
Q8: Does cross-resistance occur between this compound and other antileprosy drugs?
A8: Yes, cross-resistance has been reported between this compound and other drugs, including dapsone, thiacetazone, ethionamide, and prothionamide. [, , ] This cross-resistance highlights the need for careful drug selection and monitoring for the development of resistance in patients undergoing long-term leprosy treatment.
Q9: Are there any specific drug delivery strategies being explored for this compound?
A9: Intramuscular injection of this compound formulated as a suspension in arachis oil has been explored as a potential approach to improve its absorption and bioavailability. []
Q10: What analytical methods are used to quantify this compound?
A10: Spectrophotometry has been employed for the quantitative determination of this compound. []
Q11: What are the alternatives to this compound in leprosy treatment?
A11: Several alternatives to this compound are available for leprosy treatment, including dapsone, clofazimine, rifampicin, and other antimycobacterial agents. The choice of treatment depends on various factors, including the type and severity of leprosy, drug susceptibility, patient tolerance, and the potential for drug interactions. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


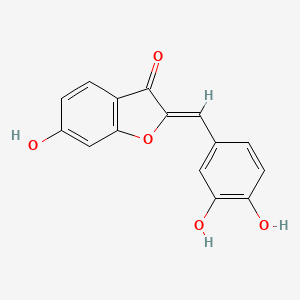
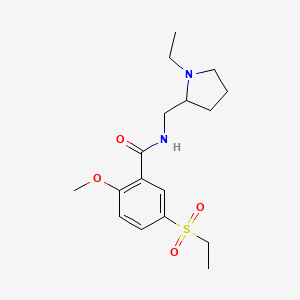
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
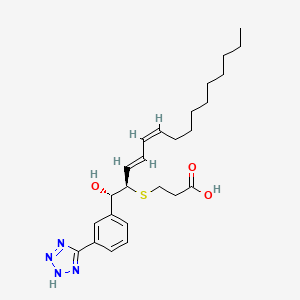
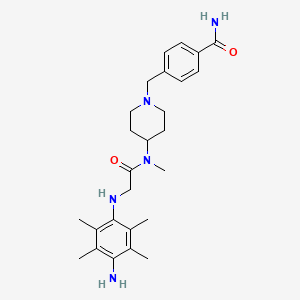
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)

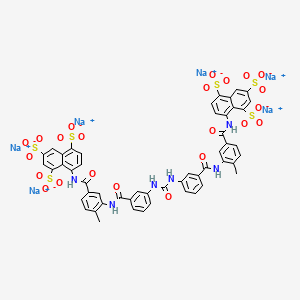
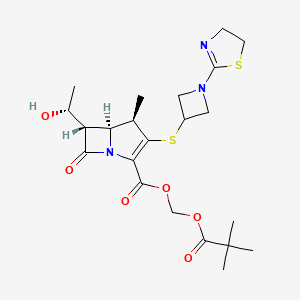
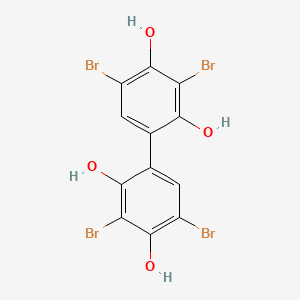
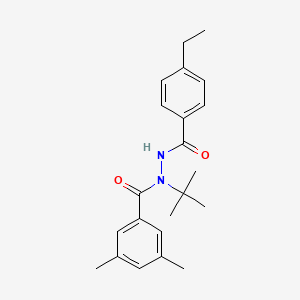
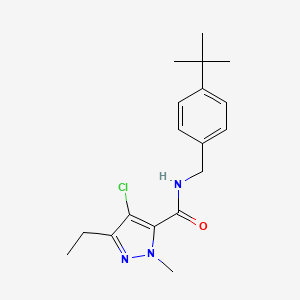

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
